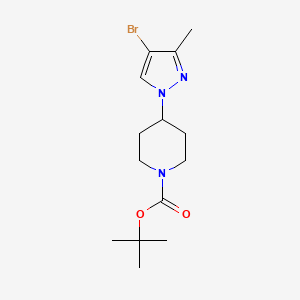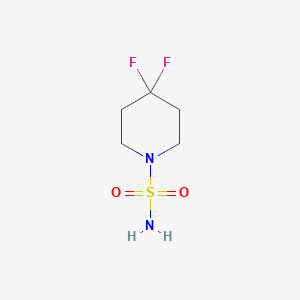
4,4-Difluoropiperidine-1-sulfonamide
Übersicht
Beschreibung
4,4-Difluoropiperidine-1-sulfonamide is a chemical compound with the CAS Number: 1015170-98-5 . It has a molecular weight of 200.21 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C5H10F2N2O2S. This compound contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 200.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Sulfonamide as an Essential Functional Group in Drug Design
4,4-Difluoropiperidine-1-sulfonamide, as a member of the sulfonamide group, plays a significant role in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. This class of compounds demonstrates the importance of the sulfonamide group in the development of various drugs, particularly for antibacterial purposes. The sulfonamide group functions as an isostere of the carboxylic acid group of 4-aminobenzoic acid, which is critical for the activity of these compounds (Kalgutkar et al., 2010).
Sulfonamide Inhibitors and Therapeutic Applications
Sulfonamide compounds have been explored extensively as synthetic bacteriostatic antibiotics and continue to be used in treating bacterial infections and diseases caused by other microorganisms. They are also known as sulfa drugs, which were the mainstay of therapy against bacterial infections prior to the advent of penicillin. Apart from their antibacterial properties, sulfonamides have been identified in various clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. These drugs have shown potential in treating conditions such as cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Sulfonamides in Anticancer and Antiviral Research
Sulfonamide derivatives exhibit significant antitumor activity both in vitro and in vivo. The mechanisms of their antitumor action vary, including carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, suppression of transcriptional activators, and angiogenesis inhibition. Some of these compounds, developed through computer-based drug design or preclinical screenings, are under clinical trials for the treatment of different types of cancer. Additionally, sulfonamides have demonstrated notable antiviral activity. HIV protease inhibitors, such as amprenavir, containing sulfonamide moieties, and various other derivatives are being synthesized and evaluated for their efficacy against drug-resistant viruses (Scozzafava et al., 2003).
Synthesis and Application in Complexation Studies
Tosylated 4-aminopyridine and other sulfonylated compounds of amines, similar to this compound, have been used in pharmaceutical drugs as antibiotics. Research focused on the synthesis of these compounds and their complexation with metal ions like Ni(II) and Fe(II) demonstrates the potential of sulfonamides to increase the biological and catalytic potential of ligands in pharmaceutical and chemical industries (Orie et al., 2021).
Environmental Perspective: Polyfluoroalkyl Chemicals Study
Although not directly related to this compound, research on polyfluoroalkyl chemicals (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) sheds light on the environmental impact and human exposure to such compounds. This study provides an essential context for understanding the broader implications of sulfonamide derivatives in the environment (Toms et al., 2009).
Wirkmechanismus
Target of Action
It is known that sulfonamides, a class of compounds to which 4,4-difluoropiperidine-1-sulfonamide belongs, generally target the bacterial enzyme dihydropteroate synthetase .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for bacterial growth and replication .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and replication. By disrupting the production of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the proliferation of susceptible bacteria .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4,4-Difluoropiperidine-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. The compound acts as an inhibitor of DHFR, thereby affecting the folate pathway and subsequently influencing cell proliferation and growth . Additionally, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by this compound leads to a decrease in nucleotide synthesis, which can result in cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects the expression of genes involved in cell proliferation and survival, further impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate pathway, leading to reduced synthesis of nucleotides and amino acids, which are essential for DNA and protein synthesis . Additionally, this compound may also inhibit other enzymes, such as carbonic anhydrase, by binding to their active sites and altering their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of dihydrofolate reductase, resulting in prolonged cell cycle arrest and apoptosis in susceptible cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits dihydrofolate reductase, leading to reduced cell proliferation . At higher doses, this compound can cause adverse effects, including toxicity and damage to rapidly dividing tissues such as the gastrointestinal tract and bone marrow . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isozymes, which play a role in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and glucuronidation, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in tissues . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other target enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, such as the nucleus or mitochondria, influencing its activity and function . The subcellular distribution of the compound can also affect its interactions with other biomolecules and its overall therapeutic potential .
Eigenschaften
IUPAC Name |
4,4-difluoropiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNXDPEGKLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



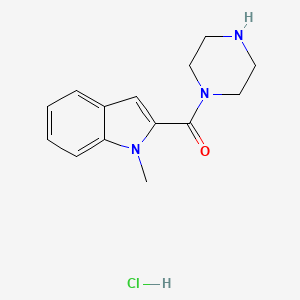
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
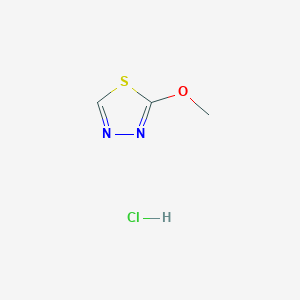
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]-ethyl}methylamine hydrochloride](/img/structure/B1396798.png)
![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)
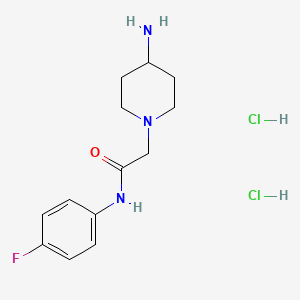
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)
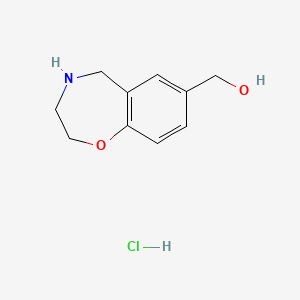
![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
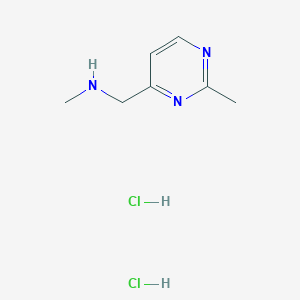
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
